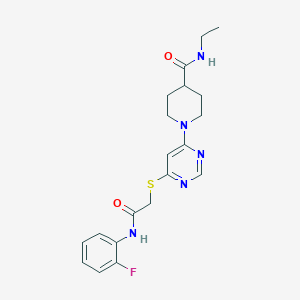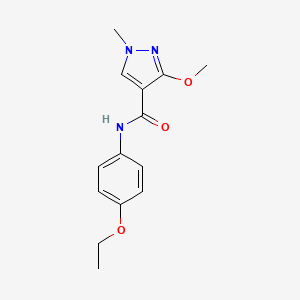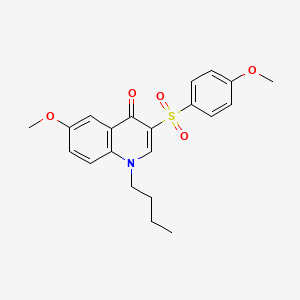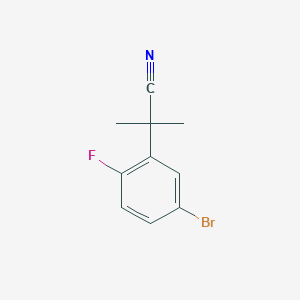
N-éthyl-1-(6-((2-((2-fluorophényl)amino)-2-oxoéthyl)thio)pyrimidin-4-yl)pipéridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-1-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyrimidin-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H24FN5O2S and its molecular weight is 417.5. The purity is usually 95%.
BenchChem offers high-quality N-ethyl-1-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyrimidin-4-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-1-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyrimidin-4-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Des recherches suggèrent que ce composé présente une activité anticancéreuse potentielle. Il peut interférer avec la croissance des cellules cancéreuses, inhiber des enzymes spécifiques ou moduler les voies cellulaires impliquées dans la progression tumorale .
- La structure du composé indique qu’il pourrait fonctionner comme un inhibiteur de kinase. Les kinases jouent des rôles cruciaux dans la signalisation cellulaire, et leur inhibition peut avoir un impact sur divers processus cellulaires, y compris la prolifération et la survie .
- La présence d’un groupe thioéther dans le composé suggère de possibles propriétés anti-inflammatoires. Les thioéthers ont été étudiés pour leur capacité à réduire l’inflammation en modulant les réponses immunitaires .
- Certaines études proposent que ce composé pourrait avoir des effets neuroprotecteurs. Il pourrait protéger les neurones contre les dommages causés par le stress oxydatif ou d’autres facteurs neurodégénératifs .
- Compte tenu de ses caractéristiques structurales, le composé pourrait être étudié pour son impact sur les troubles métaboliques tels que le diabète ou l’obésité. Il pourrait influencer le métabolisme du glucose ou l’homéostasie lipidique .
- Les chercheurs pourraient explorer l’utilisation de ce composé dans le cadre de systèmes d’administration de médicaments. Sa structure unique peut lui permettre de servir de vecteur pour l’administration ciblée de médicaments à des tissus ou des cellules spécifiques .
Propriétés anticancéreuses
Inhibiteur de kinase
Effets anti-inflammatoires
Potentiel neuroprotecteur
Troubles métaboliques
Systèmes d’administration de médicaments
Propriétés
IUPAC Name |
N-ethyl-1-[6-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylpyrimidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O2S/c1-2-22-20(28)14-7-9-26(10-8-14)17-11-19(24-13-23-17)29-12-18(27)25-16-6-4-3-5-15(16)21/h3-6,11,13-14H,2,7-10,12H2,1H3,(H,22,28)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFIWMQKHJWKIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-allyl-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2499886.png)
![(3-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride](/img/structure/B2499889.png)
![1-{3-[(piperidin-1-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one](/img/structure/B2499890.png)
![6-[(Cyclopent-3-en-1-yl)methoxy]imidazo[1,2-b]pyridazine](/img/structure/B2499891.png)



![7-ethyl-8-methyl-6-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2499899.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2499902.png)
![N-[4-(trifluoromethyl)phenyl]-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide](/img/structure/B2499904.png)
![N-(3-Methoxypropyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B2499905.png)


